3,4-DI-CL-N-(2-Oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)ET)benzamide
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Overview
Description
3,4-DI-CL-N-(2-Oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)ET)benzamide is a chemical compound with the molecular formula C17H12Cl2F3N3O2 and a molecular weight of 418.205 g/mol . This compound is known for its unique structure, which includes dichlorobenzene and trifluoromethylbenzylidene groups, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 3,4-DI-CL-N-(2-Oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)ET)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2-(2-(trifluoromethyl)benzylidene)hydrazine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography.
Chemical Reactions Analysis
3,4-DI-CL-N-(2-Oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)ET)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
3,4-DI-CL-N-(2-Oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)ET)benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-DI-CL-N-(2-Oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)ET)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
3,4-DI-CL-N-(2-Oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)ET)benzamide can be compared with other similar compounds, such as:
N-(3,4-DI-CL-PH)-2-OXO-2-(2-(2-(TRIFLUOROMETHYL)BENZYLIDENE)HYDRAZINO)ACETAMIDE: This compound has a similar structure but differs in the presence of an acetyl group instead of an ethyl group.
N-(2,5-DI-CL-PH)-2-OXO-2-(2-(2-(TRIFLUOROMETHYL)BENZYLIDENE)HYDRAZINO)ACETAMIDE: This compound has chlorine atoms at different positions on the benzene ring.
Properties
CAS No. |
769146-90-9 |
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Molecular Formula |
C17H12Cl2F3N3O2 |
Molecular Weight |
418.2 g/mol |
IUPAC Name |
3,4-dichloro-N-[2-oxo-2-[(2E)-2-[[2-(trifluoromethyl)phenyl]methylidene]hydrazinyl]ethyl]benzamide |
InChI |
InChI=1S/C17H12Cl2F3N3O2/c18-13-6-5-10(7-14(13)19)16(27)23-9-15(26)25-24-8-11-3-1-2-4-12(11)17(20,21)22/h1-8H,9H2,(H,23,27)(H,25,26)/b24-8+ |
InChI Key |
BDEAJAOPWMBFIR-KTZMUZOWSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CNC(=O)C2=CC(=C(C=C2)Cl)Cl)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CNC(=O)C2=CC(=C(C=C2)Cl)Cl)C(F)(F)F |
Origin of Product |
United States |
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